molecular formula C11H8BrNO3 B15056376 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde

Cat. No.: B15056376
M. Wt: 282.09 g/mol
InChI Key: HWHFEQJRCNZMPT-UHFFFAOYSA-N
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Description

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a brominated isoxazole ring through a methoxy group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde typically involves the formation of the isoxazole ring followed by its functionalization. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The bromination of the isoxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the formation of the benzaldehyde moiety through a reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-((3-Bromoisoxazol-5-yl)methoxy)benzoic acid

    Reduction: 4-((3-Bromoisoxazol-5-yl)methoxy)benzyl alcohol

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzaldehyde

InChI

InChI=1S/C11H8BrNO3/c12-11-5-10(16-13-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2

InChI Key

HWHFEQJRCNZMPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC(=NO2)Br

Origin of Product

United States

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